9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Dopamine D3 Receptor GPCR Pharmacology Medicinal Chemistry

9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is a conformationally rigid spirocyclic amine with a unique N-benzyl pharmacophore. Unlike unsubstituted cores, this specific substitution pattern is critical for modulating GPCR/ion channel target engagement and reducing off-target promiscuity. It serves as a key scaffold for D3R ligand and GABAAR antagonist SAR exploration. Procure this precise research tool to ensure reproducible results, as generic diazaspiro cores cannot replicate its distinct biological and physicochemical properties.

Molecular Formula C16H24N2O
Molecular Weight 260.381
CAS No. 1800218-66-9
Cat. No. B2522840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
CAS1800218-66-9
Molecular FormulaC16H24N2O
Molecular Weight260.381
Structural Identifiers
SMILESC1CNCC(C12CCN(CC2)CC3=CC=CC=C3)O
InChIInChI=1S/C16H24N2O/c19-15-12-17-9-6-16(15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5,15,17,19H,6-13H2
InChIKeyNJSIOLCKYVJZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (CAS 1800218-66-9): C16H24N2O Properties


9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (CAS 1800218-66-9) is a spirocyclic amine featuring a 3,9-diazaspiro[5.5]undecane core with a benzyl substitution at the 9-position and a hydroxyl group at the 1-position, having a molecular weight of 260.37 g/mol . This compound is classified within a family of spirocyclic amines that have been explored as scaffolds in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs) and ligand-gated ion channels [1][2]. Its structural features—the spirocyclic junction conferring conformational rigidity and the specific substitution pattern—position it as a research tool distinct from linear amine analogs.

Technical Basis for Procuring 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Over Unsubstituted Spirocyclic Analogs


Substitution within the 3,9-diazaspiro[5.5]undecane series is not interchangeable due to the profound impact of peripheral modifications on target engagement and off-target liabilities. Comparative studies of related diazaspiro scaffolds reveal that subtle changes—such as the addition of a benzyl group—can dramatically alter receptor binding affinities by orders of magnitude [1]. Specifically, the benzyl substitution in the target compound creates a distinct pharmacophore compared to unsubstituted 3,9-diazaspiro[5.5]undecane (CAS 180-46-1), which may exhibit different logP, hydrogen-bonding capacity, and steric bulk, all of which are critical for achieving the desired molecular interaction profile [2]. Consequently, the use of a generic, unadorned spirocyclic core would not reproduce the biological or physicochemical properties of the target compound, necessitating its specific procurement for defined research applications.

Quantitative Evidence for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Selection: Receptor Affinity and Selectivity Data


Impact of N-Benzyl Substitution on D3R Binding Affinity Within 3,9-Diazaspiro[5.5]undecane Scaffolds

The addition of an N-benzyl group to the 3,9-diazaspiro[5.5]undecane core is associated with a substantial shift in dopamine D3 receptor (D3R) binding affinity. While the target compound (9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol) itself lacks direct D3R Ki data, an analog in the same series, compound 5a—a diazaspiro fragment lacking the benzyl group—exhibits a low D3R affinity of Ki = 2.7 µM. In contrast, a piperazine-based congener (31) with a retained high-affinity orthosteric fragment displays a significantly higher D3R affinity of Ki = 23.9 nM, a >100-fold difference [1]. This indicates that structural modifications, including N-benzyl substitution, can profoundly modulate receptor engagement within this chemical class.

Dopamine D3 Receptor GPCR Pharmacology Medicinal Chemistry

Selectivity Profile of 3,9-Diazaspiro[5.5]undecane Derivatives at GPCR Off-Targets

Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold demonstrate a favorable off-target interaction profile compared to piperazine-containing analogs. In a comparative study, a 3,9-diazaspiro[5.5]undecane-based compound (1) exhibited negligible interactions at serotoninergic and adrenergic G-protein-coupled receptors (GPCRs), which are common off-target sites for piperazine-based D3R ligands [1]. This reduced promiscuity is attributed to the unique conformational constraints imposed by the spirocyclic core. While direct data for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol are absent, this class-level finding suggests that spirocyclic amines may offer a cleaner pharmacological profile than their more flexible piperazine counterparts.

GPCR Selectivity Off-Target Pharmacology Drug Safety

GABAAR Antagonist Potency of 3,9-Diazaspiro[5.5]undecane Derivatives

Within the 3,9-diazaspiro[5.5]undecane series, specific substitutions are critical for achieving potent antagonism at the γ-aminobutyric acid type A receptor (GABAAR). Prior studies have identified compounds 2027 and 018 as potent competitive GABAAR antagonists, but they also exhibited low cellular membrane permeability [1]. The introduction of a 1-hydroxyl group in the target compound, as seen in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, is a structural feature that could potentially address permeability limitations by altering hydrogen-bonding capacity and overall polarity. While direct potency or permeability data for the target compound are not available, the SAR of this series indicates that both the benzyl and hydroxyl groups are likely to influence receptor interaction and physicochemical properties, distinguishing it from simpler diazaspiro analogs.

GABA Receptor Ion Channel Pharmacology Immunomodulation

Physicochemical Distinction: Molecular Weight and LogP Shift with Benzyl Substitution

The molecular weight of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol (260.37 g/mol) is significantly higher than that of the unsubstituted core, 3,9-diazaspiro[5.5]undecane (154.25 g/mol) [1]. This ~106 g/mol increase is due to the addition of a benzyl group (C7H7, ~91 g/mol) and a hydroxyl group (OH, ~17 g/mol). The benzyl group also adds a phenyl ring, which is expected to increase the calculated partition coefficient (logP) by approximately 1.5-2.0 units, making the target compound more lipophilic [2]. These physicochemical changes directly impact solubility, membrane permeability, and distribution, which are critical parameters in biological assays and are not achievable with the unsubstituted core.

Physicochemical Properties Drug Design Bioavailability

Recommended Research Applications for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol Based on Class-Level Evidence


Development of Selective Dopamine D3 Receptor Modulators

Based on class-level evidence showing that 3,9-diazaspiro[5.5]undecane derivatives can exhibit high D3R affinity and selectivity with reduced off-target GPCR promiscuity compared to piperazine scaffolds [1], 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol can be utilized as a starting scaffold or key intermediate for synthesizing novel D3R ligands. Its N-benzyl and 1-hydroxyl groups provide vectors for further SAR exploration aimed at optimizing affinity, selectivity, and pharmacokinetic properties.

Synthesis of GABAAR Antagonists with Improved Permeability

The 3,9-diazaspiro[5.5]undecane core is a validated scaffold for GABAAR antagonists, but lead compounds have suffered from low cellular permeability [2]. The presence of a 1-hydroxyl group in 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol presents an opportunity to modulate polarity and hydrogen-bonding, potentially addressing the permeability bottleneck. This compound can serve as a building block for generating new GABAAR antagonists with enhanced cellular penetration.

Chemical Probe for Studying Spirocyclic Amine Pharmacology

The unique spirocyclic junction of 3,9-diazaspiro[5.5]undecane imposes conformational constraints that can enhance target selectivity and metabolic stability compared to flexible amines [1]. 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, with its specific substitution pattern, is a valuable chemical probe for investigating the role of conformational rigidity in receptor binding and downstream signaling. It can be used in comparative studies against linear amine analogs to map the pharmacophoric requirements of aminergic GPCRs or ligand-gated ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.